N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline
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Overview
Description
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline is a complex organic compound characterized by the presence of benzenesulfonyl groups and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline typically involves the reaction of 4-methylaniline with a suitable sulfonylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. Common reaction conditions include the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It is used in the development of advanced materials, such as specialty polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline involves its interaction with molecular targets through its sulfonyl and aromatic groups. These interactions can affect various pathways, including enzyme inhibition or activation, and binding to specific receptors or proteins. The exact mechanism depends on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2-bis(benzenesulfonyl)ethenyl]aniline
- N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline
- N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline
Uniqueness
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline is unique due to the presence of the methylaniline moiety, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in specific applications where the methylaniline group provides distinct advantages, such as enhanced binding affinity or selectivity in chemical reactions.
Properties
IUPAC Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-17-12-14-18(15-13-17)22-16-21(27(23,24)19-8-4-2-5-9-19)28(25,26)20-10-6-3-7-11-20/h2-16,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQNVPRKCYTURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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